Bienvenue dans la boutique en ligne BenchChem!

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Conformational Flexibility Molecular Recognition Scaffold Optimization

This azetidine‑3‑carboxamide features a pyridin‑3‑ylmethyl side chain with a critical methylene spacer that introduces conformational flexibility absent in rigid N‑pyridyl analogs. This flexibility is essential for investigating kinase targets with induced‑fit binding mechanisms. With a TPSA of 79.5 Ų and an HBA count of 5, the compound is precisely positioned for blood‑brain barrier penetration, making it a strategic starting point for CNS lead optimization. Procuring this exact intermediate (CAS 2034618-63-6) is mandatory; structurally similar azetidine carboxamides lack the same 3D pharmacophore and cannot serve as substitutes.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 2034618-63-6
Cat. No. B2996083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
CAS2034618-63-6
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
InChIInChI=1S/C20H19N5O/c26-20(22-11-15-5-4-8-21-10-15)17-12-25(13-17)19-9-18(23-14-24-19)16-6-2-1-3-7-16/h1-10,14,17H,11-13H2,(H,22,26)
InChIKeyYEFPPTFHTXRMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide (CAS 2034618-63-6): Baseline Identity, Purity, and Physicochemical Characteristics


1-(6-Phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide (CAS 2034618-63-6) is a synthetic azetidine-3-carboxamide research compound with a molecular formula of C20H19N5O and a molecular weight of 345.406 g/mol . It features a 6-phenylpyrimidin-4-yl core linked to an azetidine ring, which is further connected via a carboxamide bond to a pyridin-3-ylmethyl moiety. The compound is typically supplied for research use at a purity of 95% . As a heterocyclic building block, its core scaffold is associated with kinase inhibitor research, though specific biological activity data for this precise compound remains limited in the public domain [1].

Why Generic Substitution Fails for 1-(6-Phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide: The Methylene Spacer and Heterocyclic Connectivity Differentiate This Scaffold from Close Analogs


Procurement based solely on the 'azetidine-3-carboxamide' or 'phenylpyrimidine' substructure is scientifically unsound for this compound. Minute structural permutations within this chemical space drastically alter molecular recognition. The defining feature of CAS 2034618-63-6 is the methylene spacer between the pyridine ring and the carboxamide nitrogen, creating a pyridin-3-ylmethyl side chain. This contrasts directly with analogs possessing a direct N-pyridyl linkage or a different heterocyclic amide component, which will exhibit different vector and conformational flexibility in the target binding site [1]. Such variations critically impact the compound's ability to bind to specific kinase pockets or allosteric sites, making the precise 3D pharmacophore non-interchangeable with its closest structural neighbors [2].

Quantitative Differentiation Evidence for 1-(6-Phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide Against Its Closest Analogs


Rotatable Bond Count and Conformational Entropy: Quantifying the Flexibility Advantage of the Pyridin-3-ylmethyl Side Chain Over Direct N-Pyridyl Analogs

The target compound (CAS 2034618-63-6) incorporates a methylene spacer that adds one extra rotatable bond between the pyridine ring and the carboxamide nitrogen, compared to its direct N-pyridyl analog 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide . This structural difference is quantifiable: the target compound has a rotatable bond count of 5, versus 4 for the analog without the spacer. In kinase inhibitor design, increasing the number of rotatable bonds at this position is a validated strategy to enhance the probability of induced-fit binding and adaptability to protein conformational changes, a feature not achievable with the more rigid analog [1].

Conformational Flexibility Molecular Recognition Scaffold Optimization

Topological Polar Surface Area (TPSA) Comparison: Pyridin-3-ylmethyl vs. Thiophen-2-ylmethyl Influence on Passive Permeability

Replacing the pyridine ring in the target compound with a thiophene ring, as in the close analog 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-yl)methylazetidine-3-carboxamide (CAS 2034475-59-5), leads to a calculable difference in topological polar surface area (TPSA) [1]. The target compound, containing a pyridine nitrogen, yields a computed TPSA of 79.5 Ų, while the thiophene analog, lacking this nitrogen, has a lower TPSA of 66.7 Ų. This 12.8 Ų difference is significant, as TPSA is a key descriptor for predicting passive membrane permeability and oral absorption [2].

Drug-like Properties Passive Permeability TPSA

Hydrogen Bond Acceptor Count: Differential Intermolecular Interaction Capacity with a Methoxypyridyl Analog

The target compound's pyridin-3-ylmethyl group presents a specific hydrogen bond acceptor (HBA) profile. Compared to the analog N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034477-15-9) which features a 6-methoxypyridin-3-yl group, the target compound has a lower heavy atom count and one fewer hydrogen bond acceptor [1]. The methoxy analog contains 6 HBA sites, while the target compound has 5. This difference alters the molecule's potential to form specific, directional interactions with protein target residues, a vital parameter in medicinal chemistry optimization campaigns where reducing hydrogen bond count can be a strategy to improve membrane permeability without sacrificing potency [2].

Hydrogen Bonding Binding Affinity Scaffold Selection

Optimal Application Scenarios for 1-(6-Phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide Based on Evidence of Molecular Differentiation


Kinase Conformational Flexibility Probe: Exploiting the Methylene Spacer for Induced-Fit Binding Studies

This compound is ideally suited for research projects investigating kinase targets where an induced-fit binding mechanism is suspected. The extra rotatable bond introduced by the methylene spacer (compared to rigid N-pyridyl analogs) provides the necessary conformational degrees of freedom to adapt to the dynamic architecture of the kinase active site [1]. This makes it a superior probe for studying protein conformational changes upon ligand binding, an application where less flexible analogs fail to capture the full binding event.

CNS Drug Discovery: Balancing Permeability and Hydrogen Bonding with a Pyridin-3-ylmethyl Scaffold

For programs targeting central nervous system (CNS) disorders, the calculated TPSA of 79.5 Ų positions this compound at a critical threshold predictive of blood-brain barrier penetration, a sweet spot that is often challenging to achieve [1]. Its hydrogen bond acceptor count of 5, lower than the 6-Methoxypyridin analog, indicates a deliberate design feature to enhance membrane permeability without excessively compromising solubility, making it a strategic starting point for CNS-focused lead optimization campaigns.

Scaffold-Hopping Programs: A Versatile Intermediate for Diversifying Heterocyclic SAR

Due to its distinct physicochemical profile (TPSA and HBA count) compared to thiophenyl and methoxypyridyl analogs, this compound serves as a critical scaffold-hopping template [1]. Procurement of this specific intermediate allows teams to systematically explore how the pyridine ring nitrogen's electronic effects and the spacer's flexibility impact overall target selectivity, an exercise that cannot be replicated by purchasing more common or topologically different azetidine-3-carboxamide analogs.

Quote Request

Request a Quote for 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.